3-(Bromomethyl)pyridazine hydrobromide
Overview
Description
3-(Bromomethyl)pyridazine hydrobromide is a halogenated heterocyclic compound with the molecular formula C5H6Br2N2. It is commonly used as a building block in organic synthesis due to its reactivity and versatility. This compound is characterized by the presence of a bromomethyl group attached to a pyridazine ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyridazine hydrobromide typically involves the bromination of pyridazine derivatives. One common method involves the reaction of pyridazine with bromomethyl compounds under controlled conditions. For example, pyridazine can be reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-(Bromomethyl)pyridazine .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of efficient brominating agents and optimized reaction conditions ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)pyridazine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethylpyridazine derivatives, while oxidation can produce pyridazine carboxylic acids .
Scientific Research Applications
3-(Bromomethyl)pyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)pyridazine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyridazine ring.
4-(Bromomethyl)pyridine hydrobromide: Another similar compound with the bromomethyl group attached to the fourth position of the pyridine ring.
2-(Bromomethyl)pyridine hydrobromide: Similar compound with the bromomethyl group attached to the second position of the pyridine ring.
Uniqueness
3-(Bromomethyl)pyridazine hydrobromide is unique due to the presence of the pyridazine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological and chemical properties .
Properties
IUPAC Name |
3-(bromomethyl)pyridazine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHZLOMDXHKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452483-94-1 | |
Record name | Pyridazine, 3-(bromomethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452483-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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